

Application Notes: In Vivo Use of IL-34 Neutralizing Antibodies

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Compound of Interest

Compound Name: *IR-34*

Cat. No.: *B12383118*

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Introduction

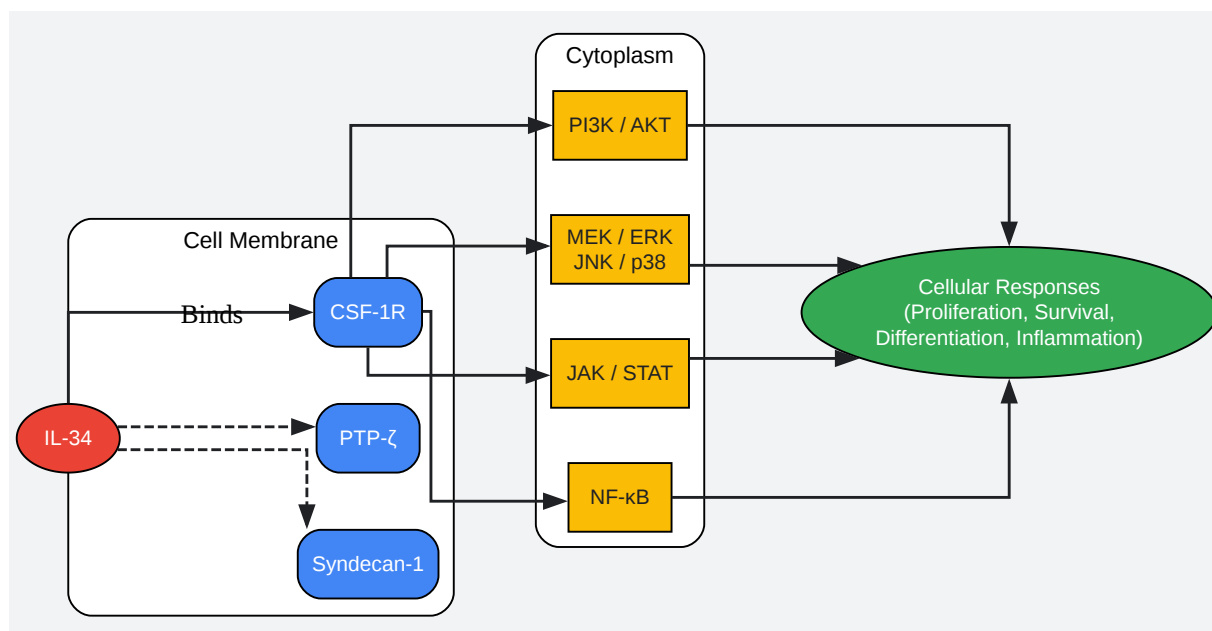
Interleukin-34 (IL-34) is a cytokine that, along with Macrophage Colony-Stimulating Factor (M-CSF or CSF-1), serves as a ligand for the Colony-Stimulating Factor 1 Receptor (CSF-1R).[1][2] Despite binding to the same receptor, IL-34 and CSF-1 share no sequence homology and often exhibit distinct spatial and temporal expression patterns, suggesting non-redundant roles.[3][4] IL-34 is crucial for the development, survival, and function of specific tissue-resident macrophage populations, most notably microglia in the central nervous system and Langerhans cells in the skin.[1][5] Its expression is implicated in the pathogenesis of various diseases, including cancer, inflammatory disorders, and neurodegenerative diseases, making it a compelling target for therapeutic intervention.[2][6][7]

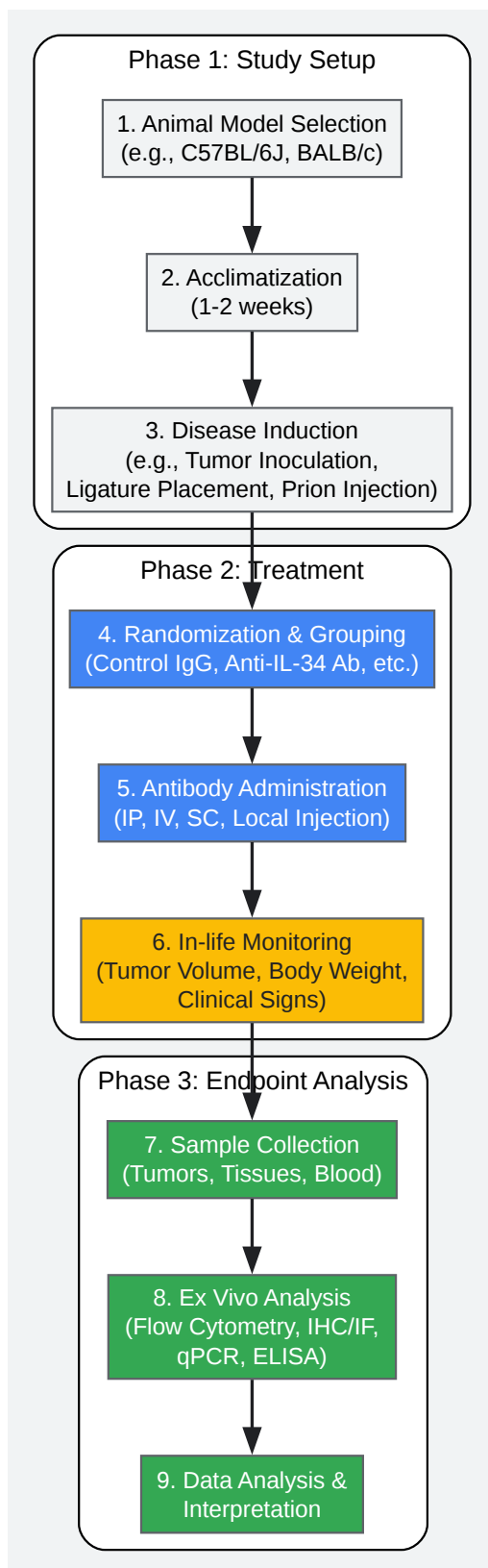
These application notes provide a comprehensive overview and detailed protocols for utilizing IL-34 neutralizing antibodies in preclinical in vivo studies.

IL-34 Signaling Pathways

IL-34 primarily signals through CSF-1R, a receptor tyrosine kinase.[8] Upon binding, IL-34 induces receptor dimerization and autophosphorylation, initiating several downstream signaling cascades.[2][6] Key pathways activated include the Phosphoinositide 3-Kinase (PI3K)/AKT, Mitogen-Activated Protein Kinase (MAPK) pathways (ERK1/2, JNK, p38), and Janus Kinase (JAK)/Signal Transducer and Activator of Transcription (STAT) pathway.[8][9] These pathways collectively regulate fundamental cellular processes such as proliferation, survival, differentiation, and migration.[9] In addition to CSF-1R, IL-34 has been shown to bind to

Protein-Tyrosine Phosphatase Zeta (PTP- ζ) and the proteoglycan Syndecan-1, although the in vivo relevance of these interactions is still under investigation.[6][8]





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